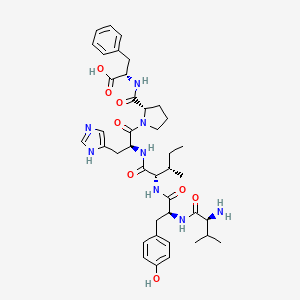

Angiotensin I/II (3-8)

Descripción

Propiedades

IUPAC Name |

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGWDDCOJYQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925697 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-15-2 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biochemistry of Angiotensin Iv

Biosynthesis Pathways

The generation of Angiotensin IV is a multi-step enzymatic process primarily involving the cleavage of its precursors, Angiotensin II and Angiotensin III, by specific peptidases. researchgate.netnih.gov

Angiotensin IV is a downstream metabolite of Angiotensin II (Ang II). ahajournals.orgnih.gov The conversion is not direct but occurs sequentially. The initial and rate-limiting step is the transformation of Ang II into Angiotensin III (Ang III). This is accomplished by the enzyme Aminopeptidase (B13392206) A (APA), which cleaves the N-terminal aspartic acid residue from Ang II. ahajournals.orgresearchgate.netnih.govphysiology.orgencyclopedia.pubresearchgate.net

The direct precursor to Angiotensin IV is Angiotensin III. acta-endo.ro The conversion involves the removal of the N-terminal arginine residue from Ang III. nih.govnih.govontosight.ai This proteolytic cleavage yields the hexapeptide Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). frontiersin.orgresearchgate.net

Several aminopeptidases are crucial for the synthesis of Angiotensin IV. These enzymes exhibit specificity for the N-terminal amino acids of angiotensin peptides.

Aminopeptidase A (APA): Also known as glutamyl aminopeptidase, APA is the primary enzyme responsible for converting Angiotensin II to Angiotensin III by removing the N-terminal aspartate. nih.govencyclopedia.pubresearchgate.net

Aminopeptidase N (APN): This enzyme, also called alanyl aminopeptidase or CD13, plays a pivotal role in cleaving the N-terminal arginine from Angiotensin III to produce Angiotensin IV. nih.govphysiology.orgencyclopedia.pubnih.govontosight.ai

Aminopeptidase B (APB): Also known as arginine aminopeptidase, APB can also catalyze the conversion of Angiotensin III to Angiotensin IV by removing the N-terminal arginine. researchgate.netencyclopedia.pubuclan.ac.uk

Insulin-Regulated Aminopeptidase (IRAP): While primarily identified as the AT4 receptor to which Angiotensin IV binds, IRAP has been shown to have the capacity to cleave Angiotensin III, which would result in the formation of Angiotensin IV. ahajournals.orguclan.ac.uk Angiotensin IV itself acts as a competitive inhibitor of IRAP's catalytic activity. nih.govacs.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of Angiotensin IV

| Enzyme | Precursor Substrate | Product |

|---|---|---|

| Aminopeptidase A (APA) | Angiotensin II | Angiotensin III |

| Aminopeptidase N (APN) | Angiotensin III | Angiotensin IV |

| Aminopeptidase B (APB) | Angiotensin III | Angiotensin IV |

| Insulin-Regulated Aminopeptidase (IRAP) | Angiotensin III | Angiotensin IV |

Formation from Angiotensin III

Metabolic Fate and Degradation

The biological activity of Angiotensin IV is terminated through its metabolic breakdown by various peptidases. This turnover is essential for regulating its physiological effects.

The inactivation of Angiotensin IV occurs through enzymatic degradation, where the peptide is cleaved into smaller, inactive fragments. researchgate.net Research on rat mesangial cells has shown that Angiotensin IV is metabolized into its NH2-terminal deleted peptides, specifically Ang II-(4–8), Ang II-(5–8), and Ang II-(6–8). physiology.orgphysiology.orgnih.gov This process involves the sequential removal of amino acids from the N-terminus of the Angiotensin IV molecule. nih.gov

The primary enzymes responsible for the degradation of Angiotensin IV have been identified through inhibition studies.

Aminopeptidase N (APN): This enzyme is not only involved in the synthesis of Angiotensin IV but also contributes to its degradation. nih.govphysiology.orgphysiology.org It can cleave the N-terminal valine from Angiotensin IV to form the Ang II-(4-8) fragment. physiology.org

Dipeptidylaminopeptidase (DAP): Studies have demonstrated that DAP plays a significant role in Angiotensin IV turnover. physiology.orgphysiology.orgnih.gov The simultaneous inhibition of both APN and DAP is required for the total protection of Angiotensin IV from degradation in certain cell types. physiology.orgphysiology.orgnih.gov DAP is likely responsible for the formation of the Ang II-(5-8) fragment. physiology.org

Table 2: Peptidases Involved in the Degradation of Angiotensin IV

| Enzyme | Action on Angiotensin IV | Resulting Metabolite(s) |

|---|---|---|

| Aminopeptidase N (APN) | Cleaves N-terminal Valine | Ang II-(4-8) |

| Dipeptidylaminopeptidase (DAP) | Cleaves N-terminal dipeptide (Val-Tyr) | Ang II-(5-8) |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alamandine |

| Aldosterone (B195564) |

| Amastatin |

| Angiotensin A |

| Angiotensin I |

| Angiotensin II |

| Angiotensin III |

| Angiotensin IV |

| Angiotensin V |

| Angiotensin-(1-7) |

| Angiotensin-(1-9) |

| Angiotensinogen (B3276523) |

| Bestatin |

| Bradykinin |

| Candesartan |

| Captopril |

| Cholecystokinin-8 |

| Chromogranin A |

| Divalinal-Ang IV |

| Dynorphin A |

| EC-33 |

| JFH-27A |

| Kallidin |

| Leu-beta-naphthylamide |

| Losartan (B1675146) |

| LVV-hemorphin-7 |

| Lys-bradykinin |

| Met-enkephalin |

| Nle-Ang IV |

| Oxytocin (B344502) |

| PC-18 |

| PD-123319 |

| Thiorphan |

Enzymatic Inactivation Mechanisms

Structural Characteristics Relevant to Biological Activity

Angiotensin IV (Ang IV) is a hexapeptide, a short chain of six amino acids, with the sequence Val-Tyr-Ile-His-Pro-Phe. diva-portal.orgdiva-portal.org This specific primary structure is fundamental to its biological function. Structure-activity relationship (SAR) studies have demonstrated that the N-terminal amino acids—Valine (Val), Tyrosine (Tyr), and Isoleucine (Ile)—are particularly critical for high-affinity binding to its primary receptor. frontiersin.orgacs.org

Modifications to the N-terminal region can drastically alter the peptide's activity. The presence of a primary α-amino group on the first residue is important, and peptides with a D-conformation amino acid at this position show poor affinity. nih.gov The N-terminal Valine is crucial; replacing it with a straight-chain aliphatic moiety like norleucine can optimize receptor binding. frontiersin.orgnih.gov The aromatic side chain of the Tyrosine at position 2 is also essential for interaction with the receptor's binding pocket. diva-portal.org The hydrophobic nature of the Isoleucine at position 3 is another key requirement for high-affinity binding. acs.org

In contrast, the C-terminal portion of Angiotensin IV (His-Pro-Phe) appears to be more tolerant of modifications. acs.org For instance, deleting the final phenylalanine residue has been shown to have only a minor impact on binding affinity. frontiersin.org The proline residue at position 5 often induces a bend in the peptide's backbone, a common feature in bioactive peptides that facilitates receptor recognition.

The susceptibility of Angiotensin IV to enzymatic degradation, particularly the cleavage of the peptide bond between Val¹ and Tyr², has prompted research into more stable analogues. frontiersin.org Reducing this N-terminal peptide bond can make the molecule less prone to hydrolysis while maintaining most of its affinity for the receptor. frontiersin.orgnih.gov

Table 1: Importance of Angiotensin IV Residues for Biological Activity This table summarizes the functional importance of each amino acid in the Angiotensin IV sequence based on structure-activity relationship studies.

| Position | Amino Acid | Importance for Activity | Notes |

|---|---|---|---|

| 1 | Valine (Val) | Critical | N-terminal residue essential for high-affinity binding. Requires a primary α-amine and L-configuration. frontiersin.orgacs.orgnih.gov |

| 2 | Tyrosine (Tyr) | Critical | Aromatic side chain is crucial for receptor interaction. diva-portal.orgacs.org |

| 3 | Isoleucine (Ile) | Critical | Hydrophobic residue required for high-affinity binding. acs.org |

| 4 | Histidine (His) | Tolerant | Can accommodate a variety of amino acids. acs.org |

| 5 | Proline (Pro) | Tolerant | Can accommodate a variety of amino acids. acs.org |

| 6 | Phenylalanine (Phe) | Tolerant | C-terminal residue; its deletion has a minor impact on binding affinity. frontiersin.orgacs.org |

Interactions with Other Angiotensin Peptides and their Receptors

Angiotensin IV is an active metabolite within the Renin-Angiotensin System (RAS), a crucial hormonal cascade for regulating blood pressure and fluid balance. scielo.brnih.gov The classical RAS pathway culminates in the production of Angiotensin II (Ang II), which exerts its potent physiological effects primarily through Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. nih.govnih.gov

Angiotensin IV is formed from Angiotensin II through a two-step enzymatic process. First, aminopeptidase A cleaves the N-terminal aspartic acid from Ang II to form Angiotensin III (Ang III). scielo.br Subsequently, aminopeptidase N acts on Ang III to produce the hexapeptide Angiotensin IV. scielo.broup.com

While Ang II and Ang III bind with high affinity to AT1 and AT2 receptors, Angiotensin IV interacts preferentially with a distinct binding site, initially named the AT4 receptor. nih.govahajournals.org This receptor was later identified as the membrane-bound zinc-metalloprotease, insulin-regulated aminopeptidase (IRAP). frontiersin.orgnih.gov The binding of Ang IV to IRAP inhibits the enzyme's catalytic activity. nih.govresearchgate.net This inhibitory action is believed to be a primary mechanism for Ang IV's biological effects, possibly by preventing the breakdown of other neuroactive peptides. nih.gov

Although Ang IV has its own primary receptor (IRAP/AT4), there is evidence of crosstalk with other angiotensin receptors. Angiotensin IV generally shows low affinity for the AT1 receptor. acs.orgportlandpress.com However, some studies suggest that under certain conditions, such as with constitutively active AT1 receptors, Ang IV can act as a potent agonist. ahajournals.orgnih.gov There are also reports indicating that some of Ang IV's effects may be mediated through the AT2 receptor. oup.comportlandpress.com For example, research has shown that Ang IV can bind to the AT2 receptor with greater selectivity than the AT1 receptor, though with more modest affinity compared to Ang II. portlandpress.com This complex interaction profile suggests that Angiotensin IV's functions are not limited to the AT4 receptor and that it can modulate different signaling pathways within the broader Renin-Angiotensin System.

Table 2: Angiotensin Peptides and Receptor Interactions This table provides a comparative overview of major angiotensin peptides, their formation, and their primary receptor targets.

| Peptide | Sequence | Formation | Primary Receptor(s) |

|---|---|---|---|

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin I via ACE nih.gov | AT1, AT2 nih.gov |

| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin II via Aminopeptidase A scielo.br | AT1, AT2 nih.gov |

| Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | From Angiotensin III via Aminopeptidase N scielo.broup.com | AT4 (IRAP) frontiersin.orgnih.gov |

| Angiotensin-(1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | From Angiotensin II via ACE2 mdpi.com | Mas nih.gov |

Angiotensin Iv Receptors and Ligand Interactions

Characterization of the Angiotensin IV Receptor (AT4R)

The Angiotensin IV receptor, commonly referred to as AT4R, is a specific binding site for the hexapeptide Angiotensin IV (Ang IV). nih.gov Initially, Ang IV was considered an inactive byproduct of Angiotensin II degradation. However, subsequent research revealed its distinct physiological roles, particularly in the central nervous system, mediated by its unique receptor, AT4R. researchgate.net

Distinction from AT1 and AT2 Receptors

The AT4 receptor is pharmacologically distinct from the well-characterized Angiotensin II receptors, AT1 and AT2. nih.gov While Angiotensin II (Ang II) and Angiotensin III are the primary ligands for AT1 and AT2 receptors, Angiotensin IV binds to these receptors with low affinity. remedypublications.comnih.gov Conversely, AT4R exhibits high affinity and specificity for Ang IV. nih.gov

Competition binding studies have demonstrated that antagonists of AT1 and AT2 receptors, such as losartan (B1675146) and PD123177, are ineffective at displacing Ang IV from its binding site, further highlighting the unique nature of the AT4R. researchgate.netnih.gov The sequence homology between AT1R and AT2R is approximately 32-34%, but the AT4 receptor represents a different class of protein altogether. mdpi.com Unlike AT1 and AT2 receptors, which are G-protein coupled receptors (GPCRs), the AT4 receptor has been identified as a type II transmembrane protein. nih.govnih.gov

Table 1: Comparison of Angiotensin Receptors

| Feature | AT1 Receptor | AT2 Receptor | AT4 Receptor (IRAP) |

|---|---|---|---|

| Primary Endogenous Ligand | Angiotensin II | Angiotensin II | Angiotensin IV |

| Receptor Class | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) | Type II transmembrane zinc metalloprotease |

| Affinity for Angiotensin IV | Low | Low | High |

| Affinity for AT1/AT2 Antagonists | High (for respective antagonists) | High (for respective antagonists) | Negligible |

| Signal Transduction | Gq/11, Gi, G12/13 pathways | Gi, Gq/11 pathways, Phosphatases | Inhibition of enzymatic activity, potential intracellular signaling |

| Primary Functions | Vasoconstriction, aldosterone (B195564) release, cell proliferation | Vasodilation, anti-proliferative effects, apoptosis | Cognitive enhancement, regulation of glucose uptake, vasodilation |

Distribution and Localization of AT4R Binding Sites

AT4R binding sites are widely distributed throughout the body, in both the central nervous system and peripheral tissues. nih.govresearchgate.net

High densities of AT4R binding sites are found in various regions of the brain, particularly those involved in cognitive and motor functions. researchgate.netahajournals.org These areas include the neocortex, hippocampus, cerebellum, basal ganglia, and certain motor nuclei. nih.govresearchgate.netfrontiersin.org Specifically, very high densities have been observed in the claustrum, choroid plexus, and pontine nucleus. researchgate.netnih.gov Within the hippocampus, binding sites are concentrated in the CA1-CA3 pyramidal layers. researchgate.netfrontiersin.org The distribution in the human brain is similar to that observed in other species and supports the role of AT4R in processes like memory retention and retrieval. nih.gov At a cellular level, AT4R is primarily located on neurons. researchgate.netfrontiersin.org

In addition to the brain, AT4R is expressed in a variety of peripheral tissues. These include the adrenal gland, kidney, heart, lung, bladder, colon, prostate, and vascular smooth muscle. nih.govresearchgate.netmdpi.com In the kidney, AT4R is found in the cortex and plays a role in regulating renal blood flow. nih.govnih.gov The widespread distribution of AT4R suggests its involvement in a diverse range of physiological functions beyond its recognized role in the central nervous system. nih.govresearchgate.net

Table 2: Distribution of AT4R Binding Sites

| System | High Density Locations | Moderate Density Locations |

|---|---|---|

| Central Nervous System | Neocortex, Hippocampus (CA1-CA3), Claustrum, Choroid Plexus, Pontine Nucleus, Cerebellum | Caudate Nucleus, Putamen, Amygdaloid Nuclei, Substantia Nigra pars compacta, Thalamic Nuclei (anteroprincipal, ventroanterior, anteromedial, medial dorsal, ventrolateral), Red Nucleus |

| Peripheral Tissues | Adrenal Gland, Kidney (cortex), Heart, Lung, Vascular Smooth Muscle | Bladder, Colon, Prostate |

Central Nervous System Distribution

Identification of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) as AT4R

A significant breakthrough in understanding the nature of the AT4 receptor was its identification as Insulin-Regulated Aminopeptidase (IRAP). nih.govresearchgate.net This discovery redefined the field of Angiotensin IV research. researchgate.net

Molecular Identification and Confirmation

IRAP, also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase, is a type II integral membrane-spanning protein belonging to the M1 family of aminopeptidases. nih.govresearchgate.netuniroma1.it The identification of AT4R as IRAP was based on several lines of evidence.

Biochemical studies characterized the AT4 receptor as a single transmembrane glycoprotein (B1211001) with a molecular mass of approximately 165-170 kDa. researchgate.netahajournals.org This was consistent with the known properties of IRAP. Further molecular confirmation came from experiments using cells transfected with the full-length cDNA for human IRAP. frontiersin.org These cells demonstrated specific, high-affinity binding of a radiolabeled Angiotensin IV analog, which could be displaced by Ang IV itself. frontiersin.orgfrontiersin.org

Crucially, studies in IRAP knockout mice provided compelling evidence. Brain tissue from these mice showed a loss of Angiotensin IV binding, confirming that IRAP is the primary binding site for Ang IV. frontiersin.org Angiotensin IV acts as a potent competitive inhibitor of the enzymatic activity of IRAP. researchgate.netmdpi.com This inhibition is believed to be a key mechanism through which Ang IV exerts its physiological effects. remedypublications.com The gene for human IRAP is located on chromosome 5q21 and encodes a protein of 1025 amino acids. mdpi.com

The identification of AT4R as IRAP has opened up new avenues of research into the multifaceted roles of this enzyme in various physiological processes, including glucose metabolism, memory, and inflammation. ahajournals.orgirapsymposium2024.com.au

IRAP as a Dual Enzyme-Receptor Entity

Insulin-Regulated Aminopeptidase (IRAP) is a fascinating molecule that functions as both an enzyme and a receptor, a concept that has evolved with research into the actions of Angiotensin IV (Ang IV). Initially, the specific, high-affinity binding site for Ang IV was termed the AT4 receptor. acs.orgnih.govmdpi.com Subsequent research, however, led to the groundbreaking discovery that this AT4 receptor is, in fact, the transmembrane enzyme IRAP. researchgate.netnih.gov This was established through protein purification, peptide sequencing, and demonstrating that cells transfected with IRAP exhibited the binding characteristics typical of the AT4 receptor. researchgate.netnih.gov

IRAP is a type II integral membrane-spanning protein belonging to the M1 family of zinc-dependent metallopeptidases. acs.orgahajournals.orgrndsystems.com Its structure includes a cytosolic N-terminal domain, a single transmembrane region, and an extracellular C-terminal domain that houses the catalytic site. frontiersin.orgfrontiersin.org This dual nature means IRAP can exert its biological effects in two primary ways. Firstly, by acting as an enzyme, it can cleave various peptide hormones. wikipedia.orgnih.gov Secondly, upon ligand binding, it can function as a receptor, potentially initiating intracellular signaling cascades, a characteristic that is more pronounced after homodimer formation. ahajournals.org

The current understanding suggests that Ang IV and other AT4 ligands act as competitive inhibitors of IRAP's catalytic activity. acs.orgwikipedia.orgnih.gov This inhibition is thought to be a key mechanism through which Ang IV exerts its physiological effects, such as enhancing memory and learning. By blocking IRAP's enzymatic function, Ang IV may prevent the degradation of other neuropeptides involved in cognitive processes, thereby prolonging their action. researchgate.netnih.gov

Relationship to Other IRAP Designations (e.g., Oxytocinase, P-LAP)

The protein now widely known as IRAP has been independently identified and named by different research groups based on its observed functions, leading to a variety of designations. These include oxytocinase, placental leucine aminopeptidase (P-LAP), and cystinyl aminopeptidase (CAP). ahajournals.orgrndsystems.comwikipedia.org

The term "oxytocinase" originated from the discovery of an enzyme in the serum of pregnant women that inactivates oxytocin (B344502). acs.orgoup.com Similarly, "placental leucine aminopeptidase" or "P-LAP" was identified as an aminopeptidase present in the placenta. oup.comnih.govnih.gov It was later confirmed that P-LAP is identical to oxytocinase. acs.orgnih.govnih.gov Further research, including cDNA cloning and sequence comparison, revealed that these proteins are the human homologues of the rat-identified IRAP. oup.comiiarjournals.orgsigmaaldrich.com Therefore, the terms IRAP, oxytocinase, and P-LAP all refer to the same M1 aminopeptidase encoded by the LNPEP gene. wikipedia.orgnih.gov This enzyme is known to cleave not only oxytocin but also other hormones like vasopressin, angiotensin III, and somatostatin. acs.orgwikipedia.orgoup.com

Alternative or Ancillary Angiotensin IV Receptor Hypotheses

While the identification of IRAP as the AT4 receptor is a significant finding, the scientific community continues to explore other potential receptors and mechanisms of action for Angiotensin IV, suggesting a more complex signaling landscape than initially understood.

The Hepatocyte Growth Factor Receptor c-Met

A prominent alternative hypothesis proposes that the hepatocyte growth factor (HGF) receptor, a tyrosine kinase receptor known as c-Met, serves as a primary target for Angiotensin IV and its analogs. nih.govmdpi.comfrontiersin.org The c-Met receptor, composed of an α-chain and a β-chain, is involved in a wide array of physiological processes, including learning and memory consolidation. nih.govaustinpublishinggroup.com

Evidence suggests that Ang IV analogs can interact with the HGF/c-Met system. frontiersin.org Some studies propose that AT4 receptor agonists facilitate the dimerization of HGF, a necessary step for its binding to and activation of the c-Met receptor. austinpublishinggroup.com Conversely, AT4 receptor antagonists may inhibit this dimerization. frontiersin.org This interaction with the HGF/c-Met system is hypothesized to mediate the cognitive-enhancing effects of Ang IV-related compounds. mdpi.com

Allosteric Interactions with AT1 Receptors

Another area of investigation involves the potential for Angiotensin IV to interact with the classical Angiotensin II type 1 (AT1) receptor. While Ang IV generally shows low affinity for AT1 receptors, some studies suggest it can modulate AT1 receptor function through an allosteric mechanism. frontiersin.orgahajournals.orgresearchgate.net

This hypothesis posits that Ang IV does not directly compete with Angiotensin II for the primary binding site on the AT1 receptor. Instead, it may bind to a different, allosteric site on the receptor, thereby influencing the receptor's response to Angiotensin II. ahajournals.org For instance, in vitro studies have shown that Ang IV can induce calcium mobilization via the AT1 receptor, but only in the presence of Angiotensin II. nih.govahajournals.org This effect can be blocked by AT1 receptor antagonists. ahajournals.orgresearchgate.net This allosteric interaction could potentially explain some of the cardiovascular effects observed with Ang IV administration. ahajournals.org

Ligand Binding Specificity and Affinity

The binding of Angiotensin IV to its receptor sites is characterized by high affinity and specificity, which has been a cornerstone in defining the AT4 receptor system.

Binding of Angiotensin IV Analogs and Other Ligands (e.g., LVV-Hemorphin-7)

The exploration of the Angiotensin IV (Ang IV) system has led to the development and characterization of various analogs and the discovery of other endogenous ligands that interact with its specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP). frontiersin.orgnih.govnih.gov These ligands have been instrumental in elucidating the structure-activity relationships and the physiological functions associated with this system.

Systematic structure-activity relationship (SAR) studies have revealed that the N-terminal Val-Tyr-Ile sequence of Ang IV is crucial for high-affinity binding to the AT4 receptor. frontiersin.org Modifications to this core sequence have produced a range of analogs with varying affinities and stabilities. For instance, substituting the first amino acid with norleucine (Nle¹-Ang IV) results in a more stable analog with high affinity. oup.comnih.gov In fact, Nle¹-Ang IV exhibits a two-site competition curve in rabbit myocardium, with a high-affinity site (Ki = 6.18 x 10⁻¹² M) and a low-affinity site (Ki = 1.87 x 10⁻⁹ M). oup.com

Another key analog is divalinal-Ang IV, a pseudopeptide characterized by a reduced peptide bond between Ile³ and His⁴. frontiersin.org This modification makes it a valuable research tool. frontiersin.orgnih.gov Similarly, norleual, another pseudopeptide, has been significant in these research efforts. frontiersin.org Low molecular weight analogs, such as those incorporating one or two reduced peptide bonds, have been developed and show very high affinity for the AT4 receptor. frontiersin.org One such analog, PNB-0408, which lacks the N-terminal amino group, has been noted for its ability to cross the blood-brain barrier and enhance cognitive function. frontiersin.org

Beyond synthetic analogs, other endogenous peptides have been identified as ligands for the AT4 receptor. A prominent example is LVV-hemorphin-7, a decapeptide derived from hemoglobin. nih.govabcam.comresearchgate.net LVV-hemorphin-7 binds with high affinity to the AT4 receptor and, like Ang IV, acts as an inhibitor of IRAP's catalytic activity. nih.govabcam.comresearchgate.net Structure-activity studies of LVV-hemorphin-7 have shown that its N-terminal residues are critical for binding, while the C-terminal domain appears less important. researchgate.net Specifically, deleting the first three N-terminal residues abolishes binding, and substituting Tyr⁴ or Trp⁶ with alanine (B10760859) leads to a tenfold decrease in affinity. researchgate.net

The binding affinities of various ligands to the AT4 receptor have been quantified in several studies. Competition binding assays using radiolabeled Ang IV analogs have demonstrated that Ang IV, Nle-Ang IV, and LVV-hemorphin-7 all compete for the same binding site with nanomolar affinities. nih.govresearchgate.net

Table 1: Binding Affinities of Selected Ligands for the AT4 Receptor

| Ligand | Receptor/Tissue | Affinity (Ki) | Reference |

|---|---|---|---|

| Angiotensin IV | Rabbit Myocardium | <2 x 10⁻⁹ M | oup.com |

| Nle¹-Ang IV | Rabbit Myocardium (High Affinity Site) | 6.18 x 10⁻¹² M | oup.com |

| Nle¹-Ang IV | Rabbit Myocardium (Low Affinity Site) | 1.87 x 10⁻⁹ M | oup.com |

| Angiotensin IV | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |

| Nle-Angiotensin IV | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |

| LVV-hemorphin-7 | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |

| LVV-hemorphin-7 Analogs | Ovine Tissues/Recombinant Human IRAP | 56 - 620 nM | researchgate.net |

Cross-Reactivity with AT1 and AT2 Receptors

While Angiotensin IV (Ang IV) primarily exerts its effects through the high-affinity AT4 receptor (IRAP), its interaction with the classical angiotensin receptors, AT1 and AT2, is an important aspect of its pharmacology. ahajournals.orgnih.govguidetopharmacology.org Generally, Ang IV displays a significantly lower affinity for AT1 and AT2 receptors compared to its potent binding to the AT4 receptor. frontiersin.orgdiva-portal.orgoup.com

Studies have consistently shown that Ang IV binds to AT1 and AT2 receptors only at micromolar concentrations, in contrast to the nanomolar affinity it exhibits for the AT4 receptor. frontiersin.orgoup.com For instance, in rabbit myocardium, the Ki of Ang IV for the AT4 receptor is less than 2 x 10⁻⁹ M, whereas its affinity for the AT1 receptor is greater than 10⁻⁶ M. oup.com Similarly, in competition binding studies on human brain tissue, AT1 and AT2 receptor antagonists were ineffective at displacing radiolabeled Nle-Angiotensin IV from its binding site, even at concentrations up to 10 µM, further highlighting the distinction between these receptor sites. nih.govresearchgate.net

Despite this low affinity, some physiological effects of Ang IV have been reported to be mediated or modulated by AT1 and AT2 receptors. acs.org For example, at nanomolar concentrations, Ang IV has been shown to induce renal cortical vasoconstriction by interacting with AT1 receptor-activated signaling pathways. physiology.org It can behave as an active agonist at AT1 receptors in rat glomerular mesangial cells, stimulating pathways like ERK1/2 phosphorylation. physiology.org There is also evidence suggesting that Ang IV can synergize with Angiotensin II (Ang II) to enhance signaling through the AT1 receptor. ahajournals.org In AT1 receptor-expressing cells, pre-incubation with Ang II allowed a subsequent application of Ang IV to elicit an AT1 receptor-mediated increase in intracellular calcium, an effect not seen with Ang IV alone. nih.gov

Regarding the AT2 receptor, some studies indicate that Ang IV has a marked binding affinity, with approximately five-fold greater affinity than Angiotensin-(1-7) and showing at least 200-fold more selectivity for the AT2 receptor over the AT1 receptor. portlandpress.com Chronic Ang IV treatment has been found to reverse endothelial dysfunction through mechanisms involving both AT4 and AT2 receptors. oup.com The vasoprotective effects of chronic Ang IV administration appear to be mediated by improved nitric oxide bioavailability resulting from the stimulation of both AT4 and AT2 receptors. oup.com

Table 2: Comparative Affinity and Selectivity of Angiotensin Peptides

| Peptide | Receptor | Finding | Reference |

|---|---|---|---|

| Angiotensin IV | AT1 Receptor | Binds at micromolar concentrations (>10⁻⁶ M). frontiersin.orgoup.com | frontiersin.orgoup.com |

| Angiotensin IV | AT2 Receptor | Exhibits marked binding; ~5-fold greater affinity than Ang-(1-7). portlandpress.com | portlandpress.com |

| Angiotensin IV | AT1 vs. AT2 | At least 200-fold more selective for AT2 over AT1. portlandpress.com | portlandpress.com |

| Angiotensin II | AT1 & AT2 Receptors | High affinity for both, with slight preference for AT2. portlandpress.com | portlandpress.com |

| Angiotensin III | AT1 & AT2 Receptors | High affinity for both, similar to or more potent than Ang II at AT2. portlandpress.com | portlandpress.com |

| Angiotensin-(1-7) | AT2 Receptor | Modest affinity. portlandpress.com | portlandpress.com |

| AT1/AT2 Antagonists | AT4 Receptor | Ineffective in competing for Ang IV binding site. nih.govresearchgate.net | nih.govresearchgate.net |

Cellular and Molecular Mechanisms of Angiotensin Iv Action

IRAP Catalytic Activity Modulation

The interaction between Angiotensin IV and IRAP is a cornerstone of its mechanism of action. This interaction leads to a modulation of IRAP's enzymatic functions, which has significant downstream consequences.

Angiotensin IV as an IRAP Inhibitor

Angiotensin IV acts as a potent and competitive inhibitor of IRAP. mdpi.comresearchgate.netacs.org This inhibition is achieved through direct binding to the catalytic site of the enzyme. frontiersin.orgresearchgate.net By occupying the active site, Ang IV prevents IRAP from degrading its other endogenous peptide substrates. researchgate.netnih.gov This inhibitory action has been demonstrated to be a key mechanism through which Ang IV exerts its physiological effects, such as enhancing learning and memory. frontiersin.orgresearchgate.net The binding of Ang IV to IRAP is of high affinity, further solidifying its role as a significant modulator of this enzyme's activity. frontiersin.orgmdpi.com

Hypothesized Mechanisms of IRAP Inhibition on Downstream Signaling

The inhibition of IRAP by Angiotensin IV is hypothesized to influence downstream signaling through several interconnected mechanisms:

Accumulation of Bioactive Peptides: By blocking IRAP's catalytic activity, Angiotensin IV prevents the degradation of various neuropeptides. researchgate.netnih.govahajournals.org This leads to an increased half-life and accumulation of these peptides, which can then exert their own biological effects. researchgate.netahajournals.org For instance, the cognitive-enhancing effects of Ang IV are thought to be partly due to the increased levels of neuropeptides like vasopressin and oxytocin (B344502), which are also substrates of IRAP. researchgate.net

Direct Receptor-like Signaling: An alternative hypothesis suggests that the binding of Angiotensin IV to IRAP triggers intracellular signaling pathways directly, akin to a classical receptor-ligand interaction. ahajournals.orgdiva-portal.org In this model, IRAP functions not just as an enzyme but also as a receptor that transduces signals across the cell membrane upon Ang IV binding. diva-portal.orgahajournals.org

Modulation of Protein Trafficking: Another proposed mechanism involves the influence of Ang IV on the cellular trafficking of proteins. For example, it has been suggested that Ang IV may prolong the exposure of IRAP and the glucose transporter GLUT4 at the cell surface, thereby enhancing glucose uptake into cells. diva-portal.orgnih.gov

Intracellular Signaling Pathways

The binding of Angiotensin IV to its receptor initiates a cascade of intracellular signaling events, leading to a variety of cellular responses. These pathways are crucial for mediating the diverse physiological effects attributed to this peptide.

Protein Tyrosine Phosphorylation Events (e.g., FAK, Paxillin)

A significant aspect of Angiotensin IV signaling involves the phosphorylation of tyrosine residues on various intracellular proteins. Notably, Ang IV has been shown to induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin. ahajournals.orgnih.govphysiology.org This effect has been observed in proximal tubule cells and is mediated through the AT4 receptor. nih.govphysiology.org The phosphorylation of these focal adhesion-associated proteins suggests a role for Ang IV in regulating cell adhesion, migration, and cytoskeletal organization. physiology.orgscbt.com The process is rapid, with phosphorylation detected within minutes of Ang IV stimulation. nih.govphysiology.org

Activation of Protein Kinases (e.g., PKC, PTK)

Angiotensin IV has been demonstrated to activate several protein kinases, which are key components of intracellular signaling cascades. Specifically, Ang IV can stimulate the activity of Protein Kinase C (PKC) and Protein Tyrosine Kinases (PTKs). ahajournals.orgnih.govnih.gov While the activation of PKC by Ang IV has been noted, studies in vascular smooth muscle cells suggest that the NF-κB pathway activation by Ang IV is independent of PKC. ahajournals.org In contrast, the involvement of PTKs appears to be more central to Ang IV's signaling, particularly in the activation of the NF-κB pathway. ahajournals.org Inhibition of PTKs has been shown to reduce Ang IV-induced effects, highlighting their importance in its mechanism of action. ahajournals.orgresearchgate.net

Nuclear Factor-kappa B (NF-κB) Activation and Proinflammatory Gene Expression

Intracellular Calcium Dynamics

Angiotensin IV has been shown to modulate intracellular calcium concentration ([Ca2+]i), a critical second messenger in numerous cellular processes. This modulation occurs through receptor-mediated signaling pathways that can vary depending on the cell type.

In the vascular endothelium, Ang IV induces vasorelaxation through an endothelium-dependent mechanism. Stimulation of pulmonary artery endothelial cells (PAECs) with Ang IV leads to the release of [Ca2+]i from intracellular stores. physiology.org This process is mediated by the AT4 receptor and involves a G protein-coupled phospholipase C and phosphoinositide 3-kinase (PI3-kinase) signaling cascade. The calcium release is regulated by both PI 3-kinase-sensitive and ryanodine-sensitive intracellular calcium stores. physiology.org The specificity of this action is highlighted by the fact that the AT4 receptor antagonist, divalinal-Ang IV, can block this increase in [Ca2+]i.

In the central nervous system, particularly in cultured rat hippocampal neurons, AT4 receptor agonists like Nle1-angiotensin IV have been found to increase intracellular calcium levels. nih.gov This influx is derived from extracellular sources and is associated with an augmented uptake of 45Ca2+. nih.gov This calcium influx is thought to contribute to a non-N-methyl-D-aspartate (NMDA) dependent form of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

Table 1: Effects of Angiotensin IV on Intracellular Calcium ([Ca2+]i)

| Cell Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Pulmonary Artery Endothelial Cells (PAECs) | Increased [Ca2+]i release from intracellular stores. | AT4 receptor-coupled G protein-phospholipase C-PI 3-kinase signaling; involves PI 3-kinase and ryanodine-sensitive stores. | , physiology.org |

| Cultured Rat Hippocampal Neurons | Increased [Ca2+]i influx from extracellular sources. | AT4 receptor activation leading to altered voltage-dependent calcium channel function. | nih.gov |

| Rat Prefrontal Cortex Pyramidal Neurons | Inhibition of NMDA-induced inward calcium currents in a subset of neurons. | Direct or indirect modulation of NMDA receptors. | mdpi.com |

Cyclic Nucleotide Metabolism (cAMP, cGMP)

The influence of Angiotensin IV on cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), appears to be indirect and cell-specific. While Angiotensin II has been shown to lower cAMP, the effects of Angiotensin IV are more nuanced. jci.org

Research on pulmonary arteries has demonstrated that Angiotensin IV stimulation of endothelial cells results in a significant increase in the production of cGMP within adjacent pulmonary artery smooth muscle cells (PASMCs). This finding is notable because Ang IV receptors were not detected on the PASMCs themselves, indicating that the effect is endothelium-dependent. The endothelial cells, upon stimulation by Ang IV, likely release a signaling molecule such as nitric oxide, which then diffuses to the smooth muscle cells to activate soluble guanylate cyclase and increase cGMP levels, leading to vasorelaxation.

Table 2: Effects of Angiotensin IV on Cyclic Nucleotide Metabolism

| Target Cell | Stimulated Cell | Cyclic Nucleotide | Observed Effect | Reference |

|---|---|---|---|---|

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Pulmonary Artery Endothelial Cells (PAECs) | cGMP | Significant increase in production. |

Modulation of Membrane Transport Systems (e.g., GLUT4 Translocation)

A significant mechanism of Angiotensin IV action involves the modulation of the glucose transporter type 4 (GLUT4). This interaction is mediated through the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govnih.govfrontiersin.org IRAP is a transmembrane enzyme that is co-localized with GLUT4 in intracellular vesicles known as GLUT4 storage vesicles (GSVs). nih.govresearchgate.net

Angiotensin IV acts as an inhibitor of IRAP's enzymatic activity. rupress.org This inhibition is linked to the facilitation of GLUT4 translocation from intracellular stores to the plasma membrane. researchgate.netnih.gov In diet-induced hyperglycemic mice, treatment with Ang IV improved glucose tolerance by promoting insulin-induced GLUT4 translocation in skeletal muscle. nih.gov This process involved the interaction of IRAP with PI3K and the subsequent activation of protein kinase B (Akt). nih.gov In neuronal cells, Ang IV has been shown to stimulate glucose uptake by increasing the surface exposure of both IRAP and GLUT4. rupress.org The cognitive-enhancing effects of Ang IV in the hippocampus are dependent on this GLUT4-mediated glucose uptake, suggesting that IRAP's role is not an alternative to GLUT4 but rather a regulator of its trafficking. nih.gov

Table 3: Angiotensin IV and GLUT4 Translocation

| Key Protein | Role/Interaction | Functional Outcome | Reference |

|---|---|---|---|

| Angiotensin IV | Binds to and inhibits the AT4 receptor (IRAP). | Initiates signaling cascade leading to GLUT4 translocation. | nih.govrupress.org |

| IRAP (AT4 Receptor) | Co-localized with GLUT4 in vesicles; its inhibition by Ang IV is a key step. | Regulates compartmentalization and recycling of GLUT4. | nih.gov, researchgate.net |

| GLUT4 | Glucose transporter that moves to the cell surface. | Increased cellular glucose uptake. | nih.gov, rupress.org |

| PI3K / Akt | Signaling molecules downstream of IRAP. | Activation promotes the release of GLUT4-containing vesicles. | nih.gov, nih.gov |

Effects on Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Dopamine (B1211576) Release)

Angiotensin IV plays a significant role in modulating the release of key neurotransmitters involved in cognitive processes, particularly acetylcholine and dopamine. nih.govfrontiersin.org The AT4 receptor is considered critical for mediating these effects, which are linked to learning and memory consolidation. frontiersin.org

Studies have shown that Ang IV potentiates the potassium-evoked release of acetylcholine from hippocampal slices. researchgate.net This effect can be blocked by the AT4 receptor antagonist Divalinal-AngIV, confirming the receptor's involvement. researchgate.net The close association of AT4 receptors with cholinergic neurons in the cortex and hippocampus further supports a primary role in modulating cholinergic transmission, which is vital for memory. mdpi.com

In addition to acetylcholine, Ang IV facilitates the release of dopamine. researchgate.net This has been observed in the rat striatum and is believed to contribute to the peptide's neuroprotective and cognitive-enhancing properties. researchgate.netmdpi.com The procognitive effects of Ang IV have been shown to involve both dopamine D1 and D2 receptors, indicating a complex interaction with the dopaminergic system. nih.govmdpi.com

Table 4: Effects of Angiotensin IV on Neurotransmitter Release

| Neurotransmitter | Brain Region | Observed Effect | Supporting Evidence | Reference |

|---|---|---|---|---|

| Acetylcholine | Hippocampus | Enhanced / Potentiated release. | Effect is blocked by AT4 antagonist Divalinal-AngIV. | researchgate.net, mdpi.com |

| Dopamine | Striatum, Basal Ganglia | Facilitated / Increased release. | Cognitive effects involve D1 and D2 receptors. | nih.gov, researchgate.net, mdpi.com, frontiersin.org |

Interaction with Growth Factor Pathways (e.g., HGF/c-Met System)

A pivotal aspect of Angiotensin IV's mechanism of action is its interaction with the Hepatocyte Growth Factor (HGF)/c-Met receptor system. austinpublishinggroup.com This pathway is a powerful mediator of synaptogenesis, neurogenesis, and neuroprotection. mdpi.com The biological effects of Ang IV and its analogs are increasingly understood to be mediated through this system. researchgate.net

The interaction is complex, with different Ang IV analogs acting as either agonists or antagonists. Agonistic analogs, such as Dihexa, are thought to facilitate the dimerization of HGF, which is a necessary step for HGF to bind to and activate its receptor, c-Met. austinpublishinggroup.com This potentiation of the HGF/c-Met system is linked to the ability of these compounds to facilitate the formation of new synaptic connections and enhance memory. austinpublishinggroup.com

Conversely, other Ang IV analogs, including Norleual-AngIV and Divalinal-AngIV, function as antagonists. mdpi.com These compounds bind to HGF and inhibit its dimerization, thereby preventing c-Met receptor activation and blocking HGF-dependent signaling. nih.gov This antagonistic action has been shown to prevent the acquisition of methamphetamine-induced conditioned place preference, indicating that a functional HGF/c-Met system is required for certain forms of drug-induced memory consolidation. mdpi.com

Table 5: Interaction of Angiotensin IV Analogs with the HGF/c-Met System

| Ang IV Analog | Effect on HGF/c-Met System | Mechanism | Functional Consequence | Reference |

|---|---|---|---|---|

| Dihexa | Agonist / Potentiator | Facilitates HGF dimerization. | Augmented synaptogenesis and memory. | austinpublishinggroup.com, researchgate.net |

| Norleual-AngIV | Antagonist | Inhibits HGF dimerization and binding to c-Met. | Blocks HGF-dependent signaling. | |

| Divalinal-AngIV | Antagonist | Inhibits HGF/c-Met system. | Blocks acquisition of drug-induced memory consolidation. | mdpi.com |

| 6-AH Family | Antagonist | Binds to HGF and inhibits functional dimerization. | Inhibition of HGF-dependent cellular activities. | nih.gov |

Physiological and Pathophysiological Roles of Angiotensin Iv

Central Nervous System Function

Within the central nervous system, Angiotensin IV is predominantly found in regions crucial for cognitive function, such as the hippocampus, neocortex, and basal ganglia. nih.govnih.gov Its presence in these areas underscores its importance in modulating neuronal activity and plasticity, which are fundamental to learning and memory.

Cognitive Enhancement Mechanisms

Angiotensin IV has been consistently shown to enhance cognitive functions in various animal models. mdpi.comnih.gov Its mechanisms of action are complex and involve interactions with multiple neurotransmitter systems and cellular pathways.

Angiotensin IV plays a facilitatory role in all three major phases of memory: acquisition, consolidation, and retrieval. nih.govnih.gov Studies have demonstrated that central administration of Angiotensin IV enhances performance in tasks designed to assess these different memory components. nih.govresearchgate.net For instance, it has been shown to improve the recall of passive avoidance tasks in a dose-dependent manner.

One of the proposed mechanisms for these cognitive-enhancing effects is the potentiation of cholinergic neurotransmission. nih.gov AT4 receptors are closely associated with cholinergic neurons in brain regions vital for cognitive processing. nih.gov Activation of AT4R has been found to trigger the release of acetylcholine (B1216132) in hippocampal slices, a key neurotransmitter for learning and memory. nih.govresearchgate.net Furthermore, Angiotensin IV and its analogs have been shown to reverse spatial memory deficits induced by nicotinic acetylcholine receptor antagonists. mdpi.com

Another critical pathway involves the dopaminergic system. nih.gov Research indicates that D1 and D2 dopamine (B1211576) receptors are essential for the cognitive effects of Angiotensin IV. nih.gov The peptide has been found to increase stereotypical behavior produced by dopaminergic agonists, suggesting a functional interaction. nih.gov

The table below summarizes key findings from studies investigating the effects of Angiotensin IV on memory processes.

| Memory Process | Experimental Model | Key Findings | Reference |

| Acquisition | Passive Avoidance Task | Angiotensin IV enhances learning. | nih.gov |

| Consolidation | Passive Avoidance Task | Angiotensin IV improves memory retention when administered after training. | nih.govnih.gov |

| Retrieval | Passive Avoidance Task | Angiotensin IV enhances recall of a learned task. | nih.govresearchgate.net |

| Spatial Memory | Morris Water Maze | Angiotensin IV reverses scopolamine-induced spatial learning impairments. | nih.gov |

Angiotensin IV has demonstrated significant positive effects on spatial learning and working memory. nih.gov For example, analogs of Angiotensin IV have been shown to attenuate scopolamine-induced impairments in spatial learning tasks like the circular water maze. frontiersin.org Similarly, Angiotensin IV and the IRAP ligand LVV-hemorphin-7 have been found to enhance spatial working memory in the plus maze spontaneous alternation task in rats. nih.govresearchgate.net

The mechanisms underlying these effects are linked to synaptic plasticity. Angiotensin IV facilitates long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory, in the CA1 region of the hippocampus and the dentate gyrus. This facilitation of LTP is, in part, mediated through an increase in intracellular calcium influx via a non-N-methyl-D-aspartate (non-NMDA) dependent pathway. frontiersin.org Furthermore, Angiotensin IV may enhance neuronal glucose uptake, providing the necessary energy for heightened synaptic activity during learning. frontiersin.orgnih.gov

Memory Acquisition, Consolidation, and Retrieval

Neuroprotective Actions

Beyond its role in cognitive enhancement, Angiotensin IV exhibits significant neuroprotective properties. mdpi.com It helps to shield neurons from damage and promotes their survival and growth. mdpi.com

Angiotensin IV has demonstrated anti-inflammatory and antioxidant effects. mdpi.com In a mouse model of Alzheimer's disease, administration of Angiotensin IV was associated with a reduction of oxidative stress, independent of changes in amyloid-β pathology. mdpi.com This is significant because neuroinflammation and oxidative stress are key contributors to the neuronal damage seen in neurodegenerative diseases. frontiersin.orgnih.gov While Angiotensin II acting on AT1 receptors can promote inflammation and oxidative stress, the Angiotensin IV/AT4R system appears to counteract these detrimental effects. frontiersin.orgfrontiersin.org For instance, the beneficial effects of the angiotensin receptor blocker losartan (B1675146) in an Alzheimer's model, including its anti-inflammatory actions, were found to be mediated by the Angiotensin IV/AT4R cascade. nih.gov

Angiotensin IV has been shown to positively influence neurogenesis and neuronal morphology. nih.govmdpi.com In animal models of Alzheimer's disease, Angiotensin IV treatment led to an increase in the formation and proliferation of new cells in the hippocampus. nih.govmdpi.com

Furthermore, Angiotensin IV promotes dendritic arborization, the branching of dendrites which allows for more synaptic connections between neurons. mdpi.comosf.io This effect is potentially mediated through the hepatocyte growth factor (HGF)/c-Met signaling pathway. frontiersin.org Angiotensin IV can stimulate the c-Met receptor, which in turn facilitates an increase in dendritic branching in the hippocampus. frontiersin.org The procognitive effects of Angiotensin IV-derived peptides have been shown to be dependent on the activation of this HGF/c-Met system, which also supports increased spinogenesis (the formation of dendritic spines). nih.gov

The table below highlights the neuroprotective actions of Angiotensin IV.

| Neuroprotective Action | Mechanism/Effect | Experimental Evidence | Reference |

| Anti-inflammatory | Reversion of losartan's anti-inflammatory effects by an AT4R blocker. | Divalinal reverted losartan's anti-inflammatory effects in an AD mouse model. | nih.gov |

| Antioxidant | Reduction of oxidative stress. | Angiotensin IV administration reduced oxidative stress in an AD mouse model. | mdpi.com |

| Neurogenesis | Increased newborn cell formation and proliferation. | Observed in the hippocampus of APP J20 mice treated with Angiotensin IV. | nih.gov |

| Dendritic Arborization | Normalization of dendritic extension. | Observed in maturing neurons in the dentate gyrus of APP J20 mice. | nih.govmdpi.com |

| Synaptogenesis | Increased dendritic spine formation. | Angiotensin IV analogs stimulate hippocampal spinogenesis. | nih.gov |

Modulation of Neuroinflammation and Oxidative Stress

Synaptic Plasticity and Long-Term Potentiation (LTP)

Angiotensin IV plays a crucial role in the fundamental mechanisms of learning and memory by modulating synaptic plasticity, a key component of which is long-term potentiation (LTP). frontiersin.org LTP is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.org

In vitro studies on hippocampal slices have demonstrated that AngIV and its analogs can enhance synaptic transmission and facilitate LTP. nih.gov For instance, the AT4 receptor agonist Nle1-AngIV was found to increase the level of tetanus-induced LTP in the CA1 region of the hippocampus by 63% compared to control conditions. nih.gov This enhancement of synaptic transmission appears to be a postsynaptic event, as indicated by the lack of change in paired-pulse facilitation. nih.gov The ability of AngIV to facilitate LTP is thought to be separate from the N-methyl-D-aspartate (NMDA) receptor-dependent pathway, suggesting a non-glutamatergic signaling mechanism.

Conversely, the application of an AT4 receptor antagonist before the induction of LTP can prevent its stabilization, further highlighting the importance of the AngIV/AT4 system in these processes. nih.gov Interestingly, the effects of AngIV on synaptic plasticity can be region-specific and may differ from or even oppose the effects of Angiotensin II. nih.gov While AngII has been shown to block the induction of LTP in the CA1 field, an effect that can be prevented by AT1 receptor antagonists, AngIV facilitates it.

Role in Animal Models of Cognitive Deficits and Neurodegeneration

The cognitive-enhancing properties of Angiotensin IV have been extensively documented in various animal models of cognitive impairment and neurodegenerative diseases. mdpi.comnih.gov Administration of AngIV or its stable analogs has been shown to reverse memory deficits associated with conditions like scopolamine-induced amnesia, ischemic stroke, and chronic alcohol intake. nih.gov

In models of Alzheimer's disease (AD), targeting the AngIV/AT4R system has shown therapeutic potential. mdpi.comjneurosci.org For example, in mice overexpressing the human amyloid precursor protein (APP), a model for AD, the cognitive and cerebrovascular benefits of the antihypertensive drug losartan were found to be mediated through the AngIV/AT4R pathway. jneurosci.org When the effects of AngIV at its receptor were blocked using the antagonist divalinal, the ability of losartan to rescue spatial learning and memory was countered. jneurosci.org Furthermore, direct administration of AngIV to an APP mouse model restored cognitive impairments and reduced oxidative stress. mdpi.com

The mechanisms underlying these beneficial effects are multifaceted. They are linked to AngIV's ability to enhance cerebral blood flow, reduce neuroinflammation, and potentially potentiate cholinergic transmission. nih.govnih.gov Studies have shown that AT4 receptor activation leads to acetylcholine release in hippocampal slices, which is significant as cholinergic deficits are a hallmark of some neurodegenerative diseases. nih.gov Furthermore, AngIV has been shown to facilitate neurogenesis, including increasing the number of newborn cells and their dendritic arborization in the hippocampus of AD model mice. mdpi.com

Table 2: Effects of Angiotensin IV in Animal Models of Cognitive Deficit

| Animal Model | Cognitive Deficit | Effect of AngIV/Analog Administration | Proposed Mechanism |

|---|---|---|---|

| Scopolamine-induced amnesia | Spatial working memory deficits | Reversal of deficits nih.gov | Potentiation of cholinergic transmission nih.gov |

| Ischemic Stroke | Spatiotemporal memory deficits | Reversal of deficits nih.gov | Increased cerebral blood flow, neuroprotection jpp.krakow.plnih.gov |

| Alzheimer's Disease (APP mice) | Spatial learning and memory deficits | Rescue of cognitive function mdpi.comjneurosci.org | Activation of AngIV/AT4R cascade, reduced oxidative stress, improved cerebrovascular function mdpi.comjneurosci.org |

| Bilateral perforant path knife cuts | Spatial memory deficits | Restoration of normal acquisition | Compensation for memory deficits jneurosci.org |

Renal System Physiology

Renal Cortical Blood Flow Regulation

The effect of Angiotensin IV on renal cortical blood flow is a subject of ongoing research, with studies reporting both vasodilation and vasoconstriction. nih.gov Some investigations have shown that direct infusion of AngIV into the renal artery of anesthetized rats increases cortical blood flow. physiology.org This vasodilatory effect appears to be mediated by the AT4 receptor and is linked to the stimulation of nitric oxide production. physiology.org

In contrast, other studies demonstrate that systemic or intrarenal administration of AngIV at nanomolar concentrations can cause renal cortical vasoconstriction. nih.gov This vasoconstrictor response was found to be completely abolished by the AT1 receptor blocker losartan, suggesting that at these concentrations, AngIV can act as an agonist at AT1 receptors. nih.goveur.nl Studies in knockout mice confirm that the pressor and renal vasoconstrictor effects of AngIV are mediated via AT1a receptors, with no involvement of the IRAP/AT4 receptor in this specific response. eur.nl Therefore, the net effect of AngIV on renal cortical blood flow likely depends on the relative activation of AT1 and AT4 receptors. physiology.orgnih.gov

Modulation of Sodium Transport in Renal Epithelia

Angiotensin IV has been shown to directly modulate sodium transport in the renal tubules, a key process in the regulation of blood pressure and fluid volume. physiology.orgnih.gov Autoradiographic studies have localized AT4 receptors to the apical membrane of proximal tubules in the renal cortex. physiology.org

Effects on Diuresis and Natriuresis

The influence of angiotensin peptides on the excretion of water (diuresis) and sodium (natriuresis) is a critical aspect of their physiological function. While Angiotensin II is typically associated with antidiuretic and antinatriuretic effects, promoting sodium and water retention, other angiotensin-derived peptides can have the opposite effect. wikipedia.orgkarger.comnih.gov

Cardiovascular System Physiology

Angiotensin IV exerts significant and often contrasting effects on the cardiovascular system compared to its precursor, Angiotensin II. Its roles in vascular tone, myocardial function, and cellular signaling are complex and multifaceted.

Vascular Tone Regulation and Vasodilation Mechanisms

Contrary to the well-established vasoconstrictor properties of Angiotensin II, Angiotensin IV generally acts as a vasodilator. oup.com This vasodilatory effect has been observed in various vascular beds and is primarily endothelium-dependent. nih.gov The mechanisms underlying Ang IV-induced vasodilation involve the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO) and subsequent accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells. oup.comnih.gov

Studies have shown that Ang IV-mediated vasodilation is dependent on the release of intracellular calcium in endothelial cells. nih.gov This process is initiated by the binding of Ang IV to its AT4 receptor, which triggers a signaling cascade involving G proteins, phospholipase C, and phosphoinositide 3-kinase (PI3K). nih.gov The subsequent increase in intracellular calcium stimulates eNOS activity. The vasodilatory response to Ang IV can be blocked by AT4 receptor antagonists, such as divalinal-Ang IV, but not by antagonists of the Ang II type 1 (AT1) or type 2 (AT2) receptors, confirming the specificity of the AT4 receptor in mediating this effect. nih.gov Furthermore, chronic treatment with Angiotensin IV has been shown to improve endothelial function in animal models of atherosclerosis, suggesting a protective role in vascular health. oup.com

Myocardial Function Modulation (e.g., Ventricular Relaxation)

The influence of Angiotensin IV on myocardial function presents a mixed profile, with distinct effects on systolic and diastolic parameters. Research using isolated heart preparations has demonstrated that AT4 receptor agonism can have varied effects on left ventricular systolic function, at times depressing pressure-generation and ejection capabilities while enhancing the sensitivity of pressure development to volume changes. oup.comnih.gov

A notable and consistent finding is the ability of Angiotensin IV to speed up left ventricular relaxation. oup.comnih.gov This effect on diastolic function is similar to that observed with Angiotensin II. oup.com The mechanisms behind this enhanced relaxation are not fully elucidated but appear to be independent of nitric oxide synthase inhibition. oup.com The dual effects on systolic and diastolic function highlight the complex regulatory role of the Ang IV/AT4 system in the heart.

Antagonism of Angiotensin II-Mediated Cardiovascular Effects

A significant aspect of Angiotensin IV's cardiovascular role is its ability to counteract many of the detrimental effects of Angiotensin II. oup.comnih.gov This antagonistic relationship is a key feature of the intricate balance within the renin-angiotensin system. While Ang II is a potent vasoconstrictor, Ang IV generally induces vasodilation. oup.com

In cardiac tissue, Ang IV has been shown to antagonize Ang II-induced hypertrophy in cultured myocytes. oup.com Furthermore, studies have demonstrated that Ang IV can protect against Ang II-induced cardiac injury and dysfunction. nih.gov In isolated rat hearts subjected to ischemia/reperfusion, Ang IV significantly ameliorated the cardiac damage induced by Ang II. nih.gov This protective effect extends to the cellular level, where Ang IV was found to inhibit Ang II-induced cardiac cell apoptosis, cardiomyocyte hypertrophy, and the proliferation and collagen synthesis of cardiac fibroblasts. nih.govthno.org These effects are mediated through the AT4 receptor, highlighting a potential therapeutic avenue for conditions associated with excessive Ang II activity. nih.gov

Role in Vascular Smooth Muscle Cell Signaling

Angiotensin IV exerts direct effects on vascular smooth muscle cells (VSMCs), primarily through the AT4 receptor, influencing signaling pathways that can contribute to both physiological and pathological processes. ahajournals.org In cultured VSMCs, Ang IV has been shown to activate the nuclear factor-kappaB (NF-κB) signaling pathway. ahajournals.orgnih.gov This activation involves the nuclear translocation of p50/p65 subunits and the degradation of the inhibitory protein IκB. ahajournals.orgnih.gov

Other Systemic Roles

Beyond its direct cardiovascular effects, Angiotensin IV also plays a role in fundamental cellular processes such as growth and proliferation, impacting various cell types within the cardiovascular system and beyond.

Influence on Cellular Growth and Proliferation (e.g., Endothelial, Cardiac Cells)

Angiotensin IV has been shown to participate in cell growth responses in various cell types, including endothelial cells, cardiac fibroblasts, and vascular smooth muscle cells. ahajournals.org In pulmonary artery endothelial cells, Ang IV stimulates DNA synthesis and cell proliferation. physiology.orgnih.gov This proliferative effect is mediated by the activation of multiple signaling pathways, including the phosphatidylinositide 3-kinase (PI3K)/p70 ribosomal S6 kinase (p70S6K) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases (ERK1/2) pathways. physiology.org

In cardiac fibroblasts, Angiotensin IV has been reported to increase DNA and RNA synthesis. oup.com However, in the context of Angiotensin II-induced pathology, Ang IV can have an inhibitory effect on the proliferation of cardiac fibroblasts. nih.govthno.org Similarly, while some studies indicate that Ang IV can stimulate the proliferation of VSMCs, others suggest it may have an inhibitory role under certain conditions. tandfonline.comresearchgate.net For instance, berberine (B55584) has been shown to inhibit Ang IV-induced VSMC proliferation by targeting the PPARα-NO signaling pathway. tandfonline.comnih.gov This suggests that the influence of Ang IV on cellular proliferation is context-dependent and may be modulated by other signaling molecules and pathological states.

Involvement in Angiogenesis and Wound Healing Processes

The Renin-Angiotensin System (RAS), from which Angiotensin IV is derived, is integral to all phases of wound healing, including inflammation, tissue regeneration, and remodeling. ajmb.orgresearchgate.net The system's activation influences a cascade of cellular activities crucial for tissue repair, such as the stimulation of inflammatory cytokines, management of oxidative stress, and promotion of fibroblast and keratinocyte proliferation and migration. ajmb.org

Angiotensin IV, a key peptide within the RAS, is implicated in vascular repair and tissue remodeling. Evidence for this includes the upregulation of its specific receptor, the AT4 receptor, in the carotid arteries of rabbits following balloon angioplasty, a procedure that injures the blood vessel wall. oup.com This suggests a responsive and potentially restorative function for Ang IV in the context of vascular injury. While its precursor, Angiotensin II (Ang II), is known to directly stimulate angiogenesis—the formation of new blood vessels from pre-existing ones—other RAS peptides can have opposing effects, highlighting the complexity of the system's regulatory functions. physiology.orgopenophthalmologyjournal.com For instance, Angiotensin-(1-7) has been shown to inhibit angiogenesis. physiology.org

The process of neovascularization, or new blood vessel formation, is critical in both normal wound healing and in pathological conditions. A localized RAS has been identified in the eye, where it is involved in processes like retinal neovascularization. karger.comahajournals.org Studies have shown that Ang II promotes this process, partly through its interaction with Vascular Endothelial Growth Factor (VEGF). karger.comarvojournals.org While the broader RAS is clearly involved in wound-induced angiogenesis, the precise, independent role of Angiotensin IV in this context continues to be an area of active investigation. ajmb.orgochsnerjournal.org Some research points to Ang IV having proliferative effects and a role in regulating cell growth, which are fundamental to tissue repair. openophthalmologyjournal.comnih.gov

Table 1: Research Findings on the Role of the Renin-Angiotensin System in Angiogenesis and Wound Healing

| Peptide/Receptor | Model System/Tissue | Key Findings | Reference(s) |

|---|---|---|---|

| Angiotensin IV (AT4 Receptor) | Rabbit carotid arteries (post-balloon angioplasty) | Upregulation of the AT4 receptor, suggesting a role in vascular repair and remodeling. | oup.com |

| Angiotensin II | Sponge implant model (mice) | Stimulated angiogenesis. | physiology.org |

| Angiotensin II | Retinal microcapillary endothelial cells | Potentiates VEGF-induced angiogenic activity. | ahajournals.org |

| Angiotensin-(1-7) | Sponge implant model (mice) | Inhibited angiogenesis and fibrovascular tissue infiltration. | physiology.org |

| AT1a Receptor Knockout | Mice | Reduced wound-induced angiogenesis and delayed wound healing. | ochsnerjournal.org |

| AT2 Receptor | Mice (wound healing model) | AT2R activation promoted angiogenesis, increasing wound vascular density. | mdpi.com |

| RAS Inhibition (ARBs/ACEis) | General wound healing models | Can affect epithelialization, wound construction, and angiogenesis. | ajmb.org |

Role in Inflammation and Immune Response Modulation

Angiotensin IV exhibits a complex, often dual, role in the regulation of inflammation and immune responses, with its effects appearing to be highly dependent on the cellular context, dosage, and specific pathological condition.

On one hand, a significant body of research points to the pro-inflammatory properties of Angiotensin IV. Studies using cultured vascular smooth muscle cells (VSMCs) have demonstrated that Ang IV, acting through its AT4 receptor, can activate the nuclear factor-kappaB (NF-κB) pathway. ahajournals.orgnih.gov This activation leads to the upregulation of several pro-inflammatory genes, including adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govahajournals.orgnih.gov These findings suggest that Ang IV could actively participate in the inflammatory processes associated with vascular damage and diseases like atherosclerosis. nih.govahajournals.org

Conversely, other studies have revealed anti-inflammatory actions of Angiotensin IV. For example, a continuous infusion of Ang IV was found to protect against acute myocardial infarction in mice by inhibiting inflammation. frontiersin.org In a mouse model of abdominal aortic aneurysm, a medium dose of Ang IV markedly reduced macrophage accumulation and the expression of pro-inflammatory cytokines. ahajournals.orgnih.gov However, this protective effect was lost at a high dose, indicating a dose-dependent bidirectional effect. ahajournals.org Further supporting an anti-inflammatory role, Ang IV has been shown to suppress inflammation in the brains of rats suffering from chronic cerebral hypoperfusion. nih.govresearchgate.net

The interaction of the RAS with the immune system is intricate, as immune cells themselves can express RAS components. ahajournals.orgd-nb.infonih.gov The response of these cells to angiotensin peptides can differ from responses in other tissues. nih.gov In one study involving an animal model of multiple sclerosis, plasma levels of Ang IV were elevated, yet the peptide did not appear to significantly modulate the function of key immune cells like macrophages or T cells in that specific context. nih.gov This highlights that the immunomodulatory role of Ang IV is not uniform and can be influenced by the specific immune response and pathological state. frontiersin.org

Table 2: Pro- and Anti-inflammatory Effects of Angiotensin IV

| Effect | Model System/Cell Type | Key Findings and Mechanisms | Reference(s) |

|---|---|---|---|

| Pro-inflammatory | Cultured Vascular Smooth Muscle Cells (VSMCs) | Activates NF-κB pathway via AT4 receptors; increases expression of ICAM-1, IL-6, TNF-α, MCP-1, and PAI-1. | nih.govahajournals.orgnih.gov |

| Anti-inflammatory | Mouse model of acute myocardial infarction | Continuous infusion of Ang IV protected against infarction by inhibiting inflammation. | frontiersin.org |

| Anti-inflammatory | Rat model of chronic cerebral hypoperfusion | Suppressed inflammation in the brain in a dose-dependent manner. | nih.govresearchgate.net |

| Anti-inflammatory | Human endothelial cells | Mediated the expression of Macrophage Migration Inhibitor. | frontiersin.org |

| Bidirectional | Mouse model of abdominal aortic aneurysm | Medium-dose Ang IV reduced macrophage accumulation and pro-inflammatory cytokines; high-dose abolished these effects. | ahajournals.org |

| No significant effect | Mouse model of experimental autoimmune encephalomyelitis (EAE) | Did not modulate macrophage or T cell functions in vitro or neuroantigen-specific immune responses in vivo. | nih.gov |

| Cell-type dependent | Murine macrophages | Lack of expression of pro-inflammatory genes like ICAM-1 and TNF-α, contrasting with effects in VSMCs. | frontiersin.org |

Preclinical Research on Angiotensin Iv As a Therapeutic Target

Development of Angiotensin IV Analogs and Mimetics

The therapeutic potential of Angiotensin IV has been hindered by its inherent properties as a peptide, including rapid degradation by proteases and poor penetration of the blood-brain barrier (BBB). researchgate.netnih.gov Consequently, significant research efforts have been directed toward creating more stable and effective Ang IV analogs and mimetics. researchgate.netportico.org

The receptor for Angiotensin IV, designated AT4R, was later identified as the membrane-bound enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govnih.gov Therefore, designing selective ligands for AT4R is synonymous with developing inhibitors or modulators of IRAP. nih.govacs.org

Initial structure-activity relationship (SAR) studies revealed that the N-terminal residues of Angiotensin IV (Val-Tyr-Ile) are crucial for high-affinity binding to the AT4 receptor. frontiersin.org This understanding guided the rational design of numerous analogs. Strategies have included:

Linear Peptide Analogs: Systematic replacement of amino acids with unnatural residues, such as in Nle¹-Ang IV, was an early approach to enhance stability and affinity. frontiersin.orgnih.gov Further modifications led to potent hexapeptides like AL-11 and IVDE77, which demonstrated significantly higher affinity for IRAP compared to Ang IV itself. nih.gov

Macrocyclic Analogs: Inspired by IRAP's ability to process cyclic peptides like oxytocin (B344502) and vasopressin, researchers developed macrocyclic Ang IV analogs. frontiersin.orgnih.gov Cyclization, particularly at the C-terminus, was a productive strategy. nih.gov The macrocyclic compound HA-08, designed to mimic the N-terminus of oxytocin and vasopressin, is one of the most potent IRAP inhibitors identified. researchgate.net

Small Molecule Mimetics: To overcome the limitations of peptides, research has focused on developing small, non-peptidic molecules. researchgate.net Virtual and substance library screenings have identified novel classes of IRAP inhibitors, including benzopyran derivatives (e.g., HFI-419) and aryl sulfonamides. acs.orgfrontiersin.orgmdpi.com These small molecules represent a significant step toward creating more drug-like candidates. frontiersin.org

Table 1: Examples of Developed Angiotensin IV Analogs and Mimetics

| Compound/Series | Type | Key Characteristics | Reference(s) |

|---|---|---|---|

| Nle¹-Ang IV | Linear Peptide Analog | High affinity for AT4R; used in early cognitive studies. | frontiersin.org |

| Divalinal-Ang IV | Linear Peptide Analog | Potent inhibitor of IRAP catalytic activity. | nih.gov |

| LVV-hemorphin-7 | Endogenous Peptide | Structurally unrelated to Ang IV but a potent AT4R ligand and IRAP inhibitor. | nih.gov |

| AL-11 & IVDE77 | Linear Pseudopeptides | Incorporate unnatural amino acids; exhibit very high affinity for IRAP. | nih.gov |

| HA-08 | Macrocyclic Analog | Highly potent IRAP inhibitor designed based on cyclic substrates. | acs.orgresearchgate.net |

| Dihexa | Small Molecule Mimetic | Orally active, BBB-permeant, and metabolically stable; acts via the HGF/c-Met system. | researchgate.netnih.govnih.gov |